4-Nitrophthalic acid

Description

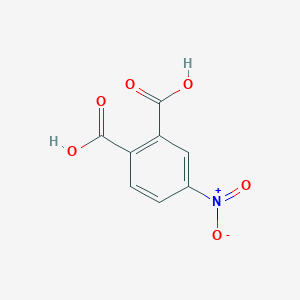

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitrophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBQXWXKPNIVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060581 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-27-5 | |

| Record name | 4-Nitrophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGN4549BTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophthalic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Nitrophthalic acid (CAS No. 610-27-5), a pivotal intermediate in various chemical syntheses. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, key applications, and essential safety and handling information.

Core Properties of this compound

This compound, with the IUPAC name 4-nitrobenzene-1,2-dicarboxylic acid, is a significant organic compound utilized extensively in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Its molecular structure, featuring both a nitro group and two carboxylic acid functionalities, makes it a versatile chemical building block.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 610-27-5 | [4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₈H₅NO₆ | [5][7][8][9][12][13] |

| Molecular Weight | 211.13 g/mol | [5][6][8][11][13][14] |

| Appearance | Light yellow to beige crystalline powder | [1][5][6][9][12] |

| Melting Point | 159-167 °C | [1][5][6][9][12] |

| Boiling Point | 459.5 °C at 760 mmHg | [6] |

| Solubility in Water | Very soluble (880 g/L) | [5][12] |

| pKa | 2.13 | [5] |

| Purity | Typically ≥92%, with 3-nitrophthalic acid as a common impurity | [6] |

Synthesis of this compound

The preparation of this compound can be achieved through several routes, including the nitration of phthalic anhydride (B1165640) or phthalic acid.[15] However, a more convenient and high-yield method involves the hydrolysis of 4-nitrophthalimide (B147348).[15] An alternative modern approach utilizes ionic liquids for the hydrolysis of 4-nitrophthalonitrile.[13]

This protocol is adapted from a procedure outlined in Organic Syntheses.[15] It provides a reliable method for producing high-purity this compound with excellent yields.

Materials:

-

4-Nitrophthalimide (80 g, 0.416 mole)

-

Sodium hydroxide (B78521) (26.6 g, 0.66 mole)

-

Deionized water (240 cc)

-

Concentrated nitric acid (sp. gr. 1.42)

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

Alkaline Hydrolysis: Dissolve 26.6 g of sodium hydroxide in 240 cc of water in a suitable flask. Add 80 g of 4-nitrophthalimide to the solution.[15]

-

Heat the mixture to a gentle boil and maintain for 10 minutes. The 4-nitrophthalimide will dissolve, forming the sodium salt of the corresponding phthalamic acid.[15]

-

Acidification: Cool the solution and carefully acidify it to a neutral pH (litmus paper) with concentrated nitric acid. The color will change from red to a dirty brown, then to pale yellow upon full acidification.[15]

-

Add an additional 70 cc of concentrated nitric acid to the solution to ensure the complete precipitation of this compound.[15]

-

Boil the acidified solution for three minutes, then cool it to below room temperature.[15]

-

Extraction: Transfer the solution to a separatory funnel and extract with three 100-cc portions of ether. Ensure thorough mixing during extraction.[15]

-

Drying and Crystallization: Combine the ether extracts and dry them over anhydrous sodium sulfate.[15]

-

Distill the ether until the solid product begins to separate.[15]

-

Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood. The resulting white crystals of this compound melt at 163–164 °C.[15]

-

Yield: This procedure typically yields 85–87 g (96–99%) of this compound.[15]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of this compound, particularly for separating it from its isomer, 3-nitrophthalic acid, and other impurities like phthalic acid.[16][17][18]

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and related impurities.[18]

Instrumentation & Conditions:

-

Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)[18]

-

Mobile Phase: A mixture of methanol (B129727) and 0.1 M acetic acid aqueous solution (pH 2.89) in a 10:90 volume ratio.[18]

-

Flow Rate: 1.0 mL/min[18]

-

Column Temperature: 30 °C[18]

-

Detection Wavelength: 254 nm[18]

-

Injection Volume: 10 µL[18]

Procedure:

-

Standard/Sample Preparation: Prepare standard solutions of this compound, 3-nitrophthalic acid, and phthalic acid in a suitable solvent (e.g., the mobile phase). Prepare samples by dissolving the test material in the same solvent.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject 10 µL of the standard or sample solution onto the column.[18]

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components.

-

Analysis: Identify the peaks based on their retention times. Under these conditions, typical retention times are approximately 15.5 minutes for this compound, 7.0 minutes for 3-nitrophthalic acid, and 20.4 minutes for phthalic acid.[18] Quantification can be performed by comparing the peak areas with those of the standards.

Applications in Research and Drug Development

This compound is a crucial intermediate with diverse applications:

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Notably, it is used in the manufacturing of Apremilast, a medication for treating inflammatory conditions like psoriasis.[3]

-

Impurity Reference Standard: In the pharmaceutical industry, high-purity this compound serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in final drug products, which is essential for regulatory compliance and patient safety.[3]

-

Dyes and Pigments: The compound is widely used in the synthesis of various dyes and pigments.[2]

-

Materials Science: It serves as a precursor for creating novel polymers, resins, and other specialty chemicals with tailored properties such as thermal stability or specific optical characteristics.[2]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[4][11][14] Adherence to safety protocols is paramount to prevent exposure and ensure a safe laboratory environment.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | Description | Precautionary Measures |

| Skin Irritation | Causes skin irritation (H315).[11][19] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4][10][11] |

| Eye Irritation | Causes serious eye irritation (H319).[11][19] | Wear safety goggles or a face shield.[4][10] In case of contact, rinse cautiously with water for several minutes.[11] |

| Respiratory Irritation | May cause respiratory tract irritation (H335).[11][19] | Avoid breathing dust. Use only in a well-ventilated area.[4][11] |

| Combustibility | Solid is combustible; dust may form an explosive mixture with air.[4][10][14] | Avoid dust formation. Keep away from ignition sources. Use appropriate fire-extinguishing media (water spray, dry chemical).[11][12] |

| Incompatibilities | Strong oxidizing agents, strong bases.[1][5][10] | Store in a cool, dry, well-ventilated place away from incompatible materials.[1][4][10] |

| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5] | N/A |

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety glasses, and a lab coat, is essential.[1] For procedures that may generate dust, a NIOSH-approved respirator (e.g., N95) should be used.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound(610-27-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. specialitychemicalmanufacturers.com [specialitychemicalmanufacturers.com]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 610-27-5 CAS | this compound | Acids-Organic | Article No. 05028 [lobachemie.com]

- 9. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. helixchrom.com [helixchrom.com]

- 17. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]

- 18. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or this compound and impurities thereof - Google Patents [patents.google.com]

- 19. This compound anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Nitrophthalic Acid: History, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophthalic acid (4-NPA), a key intermediate in organic synthesis, holds significant importance in the production of pharmaceuticals, dyes, and advanced polymers.[1][2] Its utility is notably highlighted in the synthesis of Apremilast, a drug for treating inflammatory conditions.[3] This document provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a compilation of its physicochemical properties. The evolution of its preparative methods, from early nitration of phthalic anhydride (B1165640) to more refined procedures, is discussed, offering valuable insights for researchers in process development and chemical synthesis.

Discovery and Historical Evolution of Synthesis

The history of this compound is intrinsically linked to the broader study of nitrated aromatic compounds. Early methods centered on the direct nitration of phthalic acid or its anhydride. A seminal work in this area was conducted by Miller in 1881, who investigated the nitration of phthalic acid.[4][5] This reaction invariably produces a mixture of 3-nitrophthalic acid and this compound, necessitating laborious separation procedures.[4][6]

In 1901, Marston Taylor Bogert and Leopold Boroschek of Columbia University published further studies on mononitroortho-phthalic acids.[4][7][8] Their work also involved the direct nitration of phthalic acid or its anhydride, yielding the isomeric mixture and highlighting the challenges in obtaining the pure 4-nitro isomer in high yield.[6][7]

A significant advancement came in 1931 when Levy and Stephen developed a method involving the direct nitration of phthalimide (B116566).[4][9][10] This procedure offered a more controlled route to 4-nitrophthalimide (B147348), which could then be hydrolyzed to yield this compound.[3][4][10] This two-step process, starting from phthalimide, became a more convenient and widely adopted method for preparing pure this compound, as documented in the peer-reviewed publication Organic Syntheses.[4]

Later innovations included processes for recovering this compound from the mother liquor of 3-nitrophthalic acid production, improving the overall efficiency and resource utilization of the nitration process.[11] More contemporary methods have explored alternative starting materials, such as the hydrolysis of 4-nitrophthalonitrile, often employing green chemistry principles like the use of reusable ionic liquids to achieve high yields.[12]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in research and drug development. The following tables summarize its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 610-27-5 | [1] |

| Molecular Formula | C₈H₅NO₆ | [13] |

| Molecular Weight | 211.13 g/mol | [13][14] |

| Appearance | Light yellow to beige crystalline powder | [14][15][16] |

| Melting Point | 163-167 °C | [17] |

| Boiling Point | 459.5 °C at 760 mmHg | |

| Flash Point | 207.6 °C | [14] |

| Solubility | Sparingly soluble in water | [1] |

| Purity (Typical) | ≥97-99% | [14][17] |

| Common Impurity | 3-nitrophthalic acid (5-8%) |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-nitrobenzene-1,2-dicarboxylic acid | [17][18] |

| InChI | 1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | [19] |

| InChIKey | SLBQXWXKPNIVSQ-UHFFFAOYSA-N | [19] |

| SMILES | OC(=O)c1ccc(cc1C(O)=O)--INVALID-LINK--=O |

Synthetic Pathways and Experimental Workflows

The synthesis of this compound can be achieved through several routes. The most historically significant pathways are illustrated below.

Caption: Key synthetic routes to this compound.

The general experimental workflow for the synthesis and purification of this compound, particularly via the hydrolysis of 4-nitrophthalimide, involves several key unit operations.

Caption: Workflow for 4-NPA synthesis via imide hydrolysis.

Detailed Experimental Protocols

The following protocols are adapted from established and reliable sources, primarily Organic Syntheses, providing a practical guide for laboratory preparation.

Protocol 1: Preparation of 4-Nitrophthalimide by Nitration of Phthalimide

This procedure is a modification of the method by Levy and Stephen.[3]

Materials:

-

Phthalimide: 200 g (1.36 moles)

-

Fuming Nitric Acid (sp. gr. 1.50): 240 cc (5.7 moles)

-

Concentrated Sulfuric Acid (sp. gr. 1.84): 1.4 L

-

Cracked Ice: ~5 kg

-

95% Ethyl Alcohol

Procedure:

-

In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool the beaker in an ice bath.

-

Slowly add 240 cc of fuming nitric acid to the sulfuric acid, keeping the temperature of the mixed acids below 12°C.

-

Once the acid mixture is cooled, add 200 g of phthalimide with stirring, ensuring the temperature of the nitrating mixture is maintained between 10°C and 15°C.

-

Allow the reaction mixture to warm to room temperature as the ice in the bath melts and let it stand overnight.

-

Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of this mixture must not exceed 20°C.

-

Filter the crude nitration product through cloth on a Büchner funnel under suction and press the cake as dry as possible.

-

Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.

-

After air-drying, the crude product (165–174 g, 63–66% yield) melts at 185–190°C.

-

Purify the material by crystallization from 3 to 3.2 L of 95% ethyl alcohol. This yields 136–140 g (52–53% of theoretical) of pure 4-nitrophthalimide with a melting point of 198°C.[1]

Protocol 2: Preparation of this compound by Hydrolysis of 4-Nitrophthalimide

This procedure was submitted by Huntress, Shloss, and Ehrlich to Organic Syntheses.[4]

Materials:

-

4-Nitrophthalimide: 80 g (0.416 mole)

-

Sodium Hydroxide (B78521) (NaOH): 26.6 g (0.66 mole)

-

Water: 240 cc

-

Concentrated Nitric Acid (sp. gr. 1.42): ~70 cc

-

Alcohol-free Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Prepare a solution of 26.6 g of sodium hydroxide in 240 cc of water. Add 80 g of 4-nitrophthalimide to this solution.

-

Heat the mixture rapidly to boiling and maintain a gentle boil for ten minutes.

-

Make the solution barely acidic to litmus (B1172312) paper using concentrated nitric acid. After reaching the neutral point, add an additional 70 cc of concentrated nitric acid.[4]

-

Boil the solution again for three minutes, then cool it to below room temperature.

-

Transfer the solution to a 1-L separatory funnel and extract with two 300-cc portions of alcohol-free ether. Ensure thorough mixing during extraction.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Distill the ether until solid begins to separate. Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.

-

The resulting practically white crystals of this compound melt at 163–164°C. The yield is 85–87 g (96–99% of the theoretical amount).[4]

Table 3: Summary of Quantitative Data for Synthesis Protocols

| Parameter | Protocol 1 (Nitration) | Protocol 2 (Hydrolysis) |

| Starting Material | Phthalimide | 4-Nitrophthalimide |

| Key Reagents | HNO₃ (fuming), H₂SO₄ | NaOH, HNO₃ (conc.), Ether |

| Reaction Temperature | 10-15°C | Boiling (100°C) |

| Product | 4-Nitrophthalimide | This compound |

| Yield (Crude) | 63-66% | - |

| Yield (Purified) | 52-53% | 96-99% |

| Melting Point | 198°C | 163-164°C |

Conclusion

This compound has a rich history rooted in the foundational studies of aromatic chemistry. The evolution of its synthesis from challenging separations of nitrated isomers to the more controlled and high-yielding hydrolysis of 4-nitrophthalimide demonstrates significant progress in synthetic methodology. The protocols and data presented in this guide offer a comprehensive resource for chemists and pharmaceutical scientists, providing the necessary historical context and practical details for the laboratory preparation and characterization of this vital chemical intermediate. Understanding these established methods is essential for further innovation in the synthesis of complex molecules and active pharmaceutical ingredients.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. XI.—The preparation of 4-nitrophthalimide and derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. XI.—The preparation of 4-nitrophthalimide and derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of nitrating phthalic anhydride to prepare 3-nitro phthalic acid - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. This compound,this compound exporter,manufacturer,India [specialitychemicalmanufacturers.com]

- 15. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 16. 610-27-5 CAS | this compound | Acids-Organic | Article No. 05028 [lobachemie.com]

- 17. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 18. 1,2-Benzenedicarboxylic acid, 4-nitro- | C8H5NO6 | CID 69121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound(610-27-5) IR Spectrum [chemicalbook.com]

4-Nitrophthalic acid IUPAC name and structure

An In-depth Technical Guide to 4-Nitrophthalic Acid

Introduction

This compound, a significant organic compound, serves as a crucial intermediate in various synthetic processes. With the chemical formula C8H5NO6, its molecular structure features a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and a nitro group.[1][2] This unique arrangement of functional groups makes it a versatile precursor in the synthesis of pharmaceuticals, dyes, and polymers.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The structure consists of a phthalic acid molecule with a nitro group (NO2) attached to the fourth carbon of the benzene ring.

Physicochemical Properties

This compound is typically a light yellow to beige crystalline powder.[1][2] A summary of its key quantitative data is presented below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H5NO6 | [2] |

| Molecular Weight | 211.13 g/mol | [2] |

| Appearance | Light yellow to beige crystalline powder | [1][2] |

| Melting Point | 162 - 165 °C | [2] |

| Boiling Point | 459.5 °C at 760 mmHg | [5][6] |

| Solubility in Water | Very soluble (880 g/L at 20 °C) | [2][5] |

| pKa | 2.13 | [2] |

| LogP | 1.51440 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| Infrared (IR) Spectroscopy | Spectra available, characteristic absorptions for O-H, C=O, C=C (aromatic), and N-O stretching are expected. | [3][7] |

| ¹H NMR Spectroscopy | Spectra available, signals corresponding to the aromatic protons and the acidic protons of the carboxylic acids would be observed. | [8][9] |

| ¹³C NMR Spectroscopy | Spectra available, signals for the aromatic carbons, the carboxyl carbons, and the carbon attached to the nitro group would be present. | [10] |

| Mass Spectrometry | Spectra available, the molecular ion peak and fragmentation patterns can be analyzed. | [10] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from 4-Nitrophthalimide (B147348)

This method involves the hydrolysis of 4-nitrophthalimide.[11]

Materials:

-

4-nitrophthalimide

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated nitric acid (HNO₃, sp. gr. 1.42)

-

Water

-

Alcohol-free ether

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 26.6 g (0.66 mole) of sodium hydroxide in 240 cc of water.

-

Add 80 g (0.416 mole) of 4-nitrophthalimide to the NaOH solution.

-

Heat the mixture to boiling and maintain a gentle boil for ten minutes.

-

Acidify the solution to a barely acidic state (to litmus) using concentrated nitric acid. Note the color change from red to dirty brown, and then to pale yellow upon acidification.[11]

-

Add an additional 70 cc (1.1 moles) of concentrated nitric acid.

-

Boil the solution for another three minutes.

-

Cool the solution to below room temperature and transfer it to a 1-liter separatory funnel.

-

Extract the aqueous solution with two 300-cc portions of alcohol-free ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Distill the ether until solid begins to separate.

-

Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.

-

The resulting white crystals of this compound are collected. The reported yield is 85–87 g (96–99% of the theoretical quantity) with a melting point of 163–164 °C.[11]

Caption: Synthesis workflow of this compound.

Synthesis from 4-Nitrophthalonitrile (B195368)

This method provides a high-yield, green chemistry approach using an ionic liquid.[12]

Materials:

-

4-nitrophthalonitrile

-

[bmim]HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate) ionic liquid

-

Water

-

Crushed ice

-

Diethyl ether

Procedure:

-

Dissolve 4-nitrophthalonitrile (2 mmol) in 5 ml of [bmim]HSO₄ ionic liquid.

-

Heat the reaction mixture at 60-65 °C for 1-3 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water containing crushed ice to precipitate the product.

-

Collect the precipitate by filtration and dry it. The yield is reported to be greater than 90%.[12]

-

To recover the ionic liquid, concentrate the filtrate under a vacuum, wash it twice with diethyl ether, and then concentrate again under a high vacuum. Approximately 95% of the ionic liquid can be recovered and reused.[12]

Applications in Drug Development and Other Industries

This compound is a valuable intermediate in the pharmaceutical industry.[13]

-

Pharmaceutical Intermediate: It is notably used in the synthesis of Apremilast, a medication for treating inflammatory conditions like psoriasis and psoriatic arthritis.[13]

-

Impurity Reference Standard: In pharmaceutical quality control, it serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in final drug products.[13]

-

Dye Manufacturing: The compound is also utilized in the production of various dyes.[14]

-

Metal-Organic Frameworks (MOFs): It has been used in the preparation of 2D homochiral inorganic-organic frameworks.[15][16]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[17]

-

Hazards: It can cause skin, eye, and respiratory system irritation.[1][17] Accidental ingestion may be harmful.[17] It is a combustible solid and dust clouds may form an explosive mixture with air.[17]

-

Personal Protective Equipment (PPE): When handling, it is crucial to wear appropriate PPE, including gloves, protective clothing, and eye protection.[1]

-

Storage: Store in a clean, dry, and cool place, away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[1][18]

-

First Aid: In case of skin contact, wash with soap and plenty of water.[19] For eye contact, rinse thoroughly with water for at least 15 minutes.[19] If inhaled, move the person to fresh air.[19] If swallowed, rinse the mouth with water.[19] In all cases of exposure, it is advisable to consult a physician.[19]

Caption: Core aspects of this compound.

Conclusion

This compound is a cornerstone intermediate with significant utility in both industrial and research settings. Its well-defined chemical properties and versatile reactivity make it indispensable, particularly in the pharmaceutical sector for the synthesis of complex active ingredients and for maintaining stringent quality control standards. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective application.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound(610-27-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 1,2-Benzenedicarboxylic acid, 4-nitro- | C8H5NO6 | CID 69121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 416120250 [thermofisher.com]

- 5. This compound|610-27-5|lookchem [lookchem.com]

- 6. This compound,this compound exporter,manufacturer,India [specialitychemicalmanufacturers.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(610-27-5) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Page loading... [guidechem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. This compound | 610-27-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

4-Nitrophthalic acid molecular weight and formula

This guide provides a detailed overview of the fundamental physicochemical properties of 4-Nitrophthalic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The molecular formula and molecular weight are critical parameters in chemical synthesis and analysis. A comprehensive summary of these properties for this compound is presented below.

| Parameter | Value | References |

| Molecular Formula | C8H5NO6 | [1][2] |

| Linear Formula | O2NC6H3(CO2H)2 | |

| Alternate Formula | C6H3NO2(COOH)2 | [3] |

| Molecular Weight | 211.13 g/mol | [1][2] |

| Alternate Molecular Weight | 211 g/mol | [3] |

This data is foundational for stoichiometric calculations in reaction chemistry and for the characterization of materials in drug discovery and development pipelines.

Logical Relationship of Chemical Properties

The relationship between the common name, molecular formula, and molecular weight of a chemical compound is a fundamental concept in chemistry. The following diagram illustrates this logical connection for this compound.

References

4-Nitrophthalic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of 4-Nitrophthalic acid. The information is curated for professionals in research and development, offering detailed experimental protocols and clearly structured data to support laboratory work and drug development initiatives.

Core Physical and Chemical Properties

This compound, a derivative of phthalic acid, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its chemical structure, featuring both a nitro group and two carboxylic acid functionalities, imparts specific reactivity and characteristics.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound compiled from various sources.

| Identifier | Value | Citation |

| CAS Number | 610-27-5 | [3] |

| Molecular Formula | C₈H₅NO₆ | [3] |

| Molecular Weight | 211.13 g/mol | [3] |

| IUPAC Name | 4-nitrobenzene-1,2-dicarboxylic acid | [4] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)O)C(=O)O | [4] |

| InChI Key | SLBQXWXKPNIVSQ-UHFFFAOYSA-N | [4] |

| Physical Property | Value | Citation |

| Appearance | Yellow to beige crystalline powder | [1] |

| Melting Point | 159-161 °C | [3] |

| Boiling Point | 459.5 °C at 760 mmHg | [3] |

| Flash Point | 207.6 °C | [3] |

| Solubility in Water | 880 g/L at 20 °C | [1] |

| pKa₁ | 2.11 (at 25 °C) | [1] |

| Odor | Odorless | [1] |

| Spectroscopic Data | Description | Citation |

| ¹H NMR | Spectra available in DMSO-d₆ and CDCl₃ & DMSO-d₆. | [5][6] |

| ¹³C NMR | Spectral data is available. | [5] |

| Infrared (IR) | Spectra available, typically acquired using KBr pellet or ATR techniques. | [7][8] |

| Mass Spectrometry (MS) | GC-MS data available, indicating common fragmentation patterns. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from 4-Nitrophthalimide (B147348)

This protocol is adapted from established organic synthesis procedures.[9]

Materials:

-

4-Nitrophthalimide

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated nitric acid (HNO₃, sp. gr. 1.42)

-

Alcohol-free ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a suitable flask, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water.

-

Add 80 g (0.416 mole) of 4-nitrophthalimide to the NaOH solution.

-

Heat the mixture to a rapid boil and maintain a gentle boil for 10 minutes.

-

Carefully acidify the solution to a litmus-paper endpoint with concentrated nitric acid.

-

Add an additional 70 mL of concentrated nitric acid.

-

Boil the solution for another 3 minutes.

-

Cool the solution to below room temperature.

-

Transfer the cooled solution to a 1-liter separatory funnel and extract with two 300-mL portions of alcohol-free ether. Ensure thorough mixing during extraction.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Distill the ether until solid begins to separate.

-

Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.

-

The resulting white crystals of this compound can be collected. The expected yield is 85–87 g (96–99%).

Purification by Crystallization

This method is suitable for purifying crude this compound.[10]

Materials:

-

Crude this compound

-

Diethyl ether (Et₂O), Ethyl acetate (B1210297) (EtOAc), or Benzene (C₆H₆)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot diethyl ether, ethyl acetate, or benzene.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

HPLC Analysis of this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method for the analysis of this compound and its isomers.[11][12]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Kromasil C18, 5 µm, 150 x 4.6 mm (ID) or a Coresep SB mixed-mode column.[11][12]

-

Mobile Phase: A mixture of methanol (B129727) and 0.1 M aqueous acetic acid solution (pH 2.89) in a 10:90 volume ratio.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.[12]

-

Detection Wavelength: 254 nm.[12]

-

Injection Volume: 10 µL.[12]

Procedure:

-

Prepare a standard solution of this compound in methanol.

-

Prepare the sample solution by dissolving the test material in methanol.

-

Filter both the standard and sample solutions through a 0.45 µm syringe filter.

-

Set up the HPLC system with the specified conditions.

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution to analyze for the presence and purity of this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis. Its carboxylic acid groups can undergo esterification, amidation, and conversion to acid chlorides. The nitro group can be reduced to an amine, providing a route to a variety of substituted phthalic acid derivatives.

Its primary industrial applications include:

-

Pharmaceutical Intermediate: It is a key starting material in the synthesis of certain active pharmaceutical ingredients (APIs), such as Apremilast.[10][13]

-

Dye and Pigment Manufacturing: The chromophoric properties of the nitroaromatic system make it a useful precursor for various colorants.[1]

-

Agrochemicals: It serves as an intermediate in the production of some pesticides and herbicides.[1]

-

Corrosion Inhibitors: Certain derivatives of this compound exhibit anti-corrosive properties.[11]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[2] It is incompatible with strong oxidizing agents and strong bases.[2] Stable under normal storage conditions.[2]

References

- 1. Page loading... [guidechem.com]

- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 3. This compound,this compound exporter,manufacturer,India [specialitychemicalmanufacturers.com]

- 4. 1,2-Benzenedicarboxylic acid, 4-nitro- | C8H5NO6 | CID 69121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(610-27-5) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(610-27-5) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 610-27-5 [chemicalbook.com]

- 11. helixchrom.com [helixchrom.com]

- 12. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or this compound and impurities thereof - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of 4-Nitrophthalic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-nitrophthalic acid in aqueous and organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including chemical synthesis, materials science, and pharmaceutical development, where it serves as a key intermediate. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Water

The equilibrium solubility of this compound in water has been experimentally determined across a range of temperatures. The data, presented in mole fraction, shows a positive correlation between temperature and solubility.

| Temperature (K) | Temperature (°C) | Solubility (10³ x) |

| 285.15 | 12.0 | 3.15 |

| 295.15 | 22.0 | 4.66 |

| 305.15 | 32.0 | 6.81 |

| 315.15 | 42.0 | 9.88 |

| 325.15 | 52.0 | 14.12 |

| 335.15 | 62.0 | 19.95 |

| 348.15 | 75.0 | 30.17 |

Data sourced from the Journal of Chemical & Engineering Data, 2007, 52, 5, 2072–2073.[1]

At 20°C (293.15 K), the solubility of this compound in water is reported to be 880 g/L.[2][3]

Solubility in Organic Solvents

Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in common organic solvents. Qualitative assessments indicate that it is soluble in polar organic solvents. Further experimental studies are required to quantify its solubility in solvents such as ethanol, methanol, acetone, and ethyl acetate (B1210297) at various temperatures.

Experimental Protocols

The accurate determination of solubility is fundamental to understanding the physicochemical properties of this compound. The following sections detail the methodologies employed in the cited solubility studies.

Method 1: Schreinemaker's Wet Residue Method (for Aqueous Solubility)

This method was utilized to determine the equilibrium solubility of this compound in water.[1] It is a classical technique for determining the composition of solid phases in ternary systems at constant temperature and pressure.

Materials and Apparatus:

-

This compound (analytical grade)

-

Distilled water

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Oven

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of distilled water in a sealed container.

-

Equilibration: The container is placed in a thermostatic shaker or water bath and agitated at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, the mixture is allowed to stand at the constant temperature to allow the undissolved solid to settle.

-

Sampling of the Liquid Phase: A sample of the clear supernatant (saturated solution) is carefully withdrawn using a syringe fitted with a filter. The mass of the sample is recorded.

-

Sampling of the Wet Residue: A sample of the wet solid residue, consisting of the solid in equilibrium with the saturated solution, is also taken, and its mass is recorded.

-

Composition Analysis: The mass of this compound in both the saturated solution and the wet residue samples is determined gravimetrically. This is achieved by evaporating the water from the samples in an oven at a suitable temperature until a constant weight is achieved.

-

Data Analysis: The mole fraction solubility is calculated from the composition of the saturated liquid phase. The composition of the solid phase can be confirmed by plotting the compositions of the saturated solution and the corresponding wet residue on a ternary phase diagram; the lines connecting these points should intersect at the composition of the solid.

Method 2: Gravimetric Method (General Protocol for Organic Solvents)

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.

Materials and Apparatus:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Sealed vials or flasks

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or watch glass

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed vial.

-

Equilibration: The vial is placed in a thermostatic shaker set to the desired temperature and agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The vial is allowed to stand undisturbed at the set temperature until the undissolved solid has fully settled.

-

Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a syringe equipped with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed evaporating dish or watch glass. The solvent is then carefully evaporated. This can be done at room temperature in a fume hood, or at a slightly elevated temperature in an oven, provided the temperature is well below the melting point of this compound to avoid decomposition. For volatile solvents, a gentle stream of inert gas can be used to accelerate evaporation.

-

Drying and Weighing: The evaporating dish containing the solid residue is placed in an oven or a vacuum desiccator until a constant weight is achieved. The final weight is then recorded.

-

Calculation of Solubility: The solubility is calculated by subtracting the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound. This mass is then expressed in terms of the volume of solvent used (e.g., g/100 mL or g/L).

Mandatory Visualizations

The following diagram illustrates the logical workflow for a typical gravimetric solubility determination experiment.

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectroscopic Profile of 4-Nitrophthalic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophthalic acid, a compound of significant interest in chemical synthesis, particularly in the development of dyes, pigments, pharmaceuticals, and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Solvent |

| 8.15 | d | DMSO-d6 |

| 8.50 | dd | DMSO-d6 |

| 8.65 | d | DMSO-d6 |

Note: Spectra have also been reported in D₂O and a mixture of CDCl₃ & DMSO-d₆.[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Solvent |

| 124.0 | DMSO-d6 |

| 130.0 | DMSO-d6 |

| 131.7 | DMSO-d6 |

| 136.0 | DMSO-d6 |

| 140.4 | DMSO-d6 |

| 151.3 | DMSO-d6 |

| 165.8 | DMSO-d6 |

| 166.4 | DMSO-d6 |

Note: Spectra have also been reported in D₂O.[3]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-2400 | O-H stretch (carboxylic acid) |

| 1700 | C=O stretch (carboxylic acid) |

| 1610, 1475 | Aromatic C=C stretch |

| 1530, 1350 | N-O stretch (nitro group) |

| 1300 | C-O stretch |

| 915 | O-H bend (out-of-plane) |

Source: KBr disc/wafer technique.[4][5]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 211 | [M]⁺ (Molecular ion) |

| 194 | [M-OH]⁺ |

| 166 | [M-COOH]⁺ |

| 149 | [M-NO₂-OH]⁺ |

| 120 | [C₆H₄O₂]⁺ |

| 103 | [C₆H₃O]⁺ |

| 75 | [C₅H₃]⁺ |

Note: Data typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the ¹H frequency.

-

A standard one-pulse experiment is typically performed.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width is set to encompass all proton signals (e.g., 0-15 ppm).

-

Data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Data processing is similar to that for ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

-

The mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.

-

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (GC-MS):

-

Sample Preparation (Derivatization):

-

Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC-MS analysis.

-

A common method is silylation, where the acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups.

-

The sample is treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent and heated to ensure complete reaction.

-

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

-

Gas Chromatography:

-

The derivatized sample is injected into the GC inlet.

-

A capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities or solvent.

-

The oven temperature is programmed with an initial hold followed by a ramp to a higher temperature to ensure elution of the compound. Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

As the derivatized compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically Electron Ionization - EI).

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically operated in full scan mode to obtain the complete fragmentation pattern.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 4-Nitrophthalic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophthalic acid, a valuable intermediate in the production of various organic molecules, including pharmaceuticals, dyes, and polymers.[1] This document details the prevalent synthetic routes starting from phthalic anhydride (B1165640), offering in-depth experimental protocols and quantitative data to support laboratory research and process development.

Introduction

This compound, with the chemical formula C₈H₅NO₆, is an aromatic dicarboxylic acid featuring a nitro group on the benzene (B151609) ring. Its synthesis from readily available phthalic anhydride is a key transformation in organic chemistry. Two primary pathways are commonly employed: the direct nitration of phthalic anhydride and a two-step process involving the nitration of phthalimide (B116566) followed by hydrolysis. This guide will explore both methodologies, presenting their respective advantages and challenges.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and products is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131.6 | 295 (sublimes) | Slightly soluble in water (hydrolyzes), soluble in ethanol (B145695), benzene.[2][3][4] |

| 3-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | 210-216 (decomposes) | Not available | Soluble in hot water, methanol, ethanol; slightly soluble in ether.[5][6][7][8] |

| This compound | C₈H₅NO₆ | 211.13 | 162-170 | 459.5 | Very soluble in water.[9][10] |

| 4-Nitrophthalimide (B147348) | C₈H₄N₂O₄ | 192.13 | 198 | Not available | - |

Synthetic Pathways from Phthalic Anhydride

Direct Nitration of Phthalic Anhydride

The direct nitration of phthalic anhydride is a straightforward approach but presents a significant challenge in the separation of the resulting isomeric products. The electrophilic aromatic substitution reaction yields an equimolar mixture of 3-nitrophthalic acid and this compound.[1]

This protocol is adapted from established procedures for the nitration of phthalic acid and its anhydride.[11][12]

Materials:

-

Phthalic anhydride

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Concentrated nitric acid

-

Ice

-

Water

Procedure:

-

In a flask equipped with a stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.

-

Heat the stirred mixture to 80°C.

-

Slowly add 210 mL of fuming nitric acid, maintaining the temperature between 100-110°C. This addition typically takes 1-2 hours.

-

After the addition of fuming nitric acid, add 900 mL of concentrated nitric acid.

-

Allow the mixture to stand overnight.

-

Pour the reaction mixture into 1.5 L of water.

-

Cool the mixture and filter the resulting solid, which is a mixture of 3- and 4-nitrophthalic acids.

-

Wash the solid cake with 200 mL of water to dissolve a significant portion of the this compound.[11]

-

The remaining solid is enriched in 3-nitrophthalic acid and can be purified by recrystallization from water.

-

The filtrate, containing the more soluble this compound, can be further processed for its isolation, often through fractional crystallization or chromatographic methods.[13][14]

Quantitative Data:

| Reactant/Product | Quantity | Moles | Yield |

| Phthalic Anhydride | 500 g | 3.37 | - |

| 3-Nitrophthalic Acid | 200-220 g | 0.95-1.04 | 28-31% |

Note: The yield of this compound from the mother liquor is often not reported due to the difficulty of separation.

Two-Step Synthesis via Phthalimide

A more efficient and widely used method for the selective synthesis of this compound involves a two-step process: the nitration of phthalimide to form 4-nitrophthalimide, followed by its hydrolysis. This route offers a higher yield and purity of the desired 4-nitro isomer.

This protocol is based on a reported method for the synthesis of 4-nitrophthalimide.[15][16]

Materials:

-

Phthalimide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

95% Ethanol

Procedure:

-

In a four-necked flask, cool 8.4 mL of fuming nitric acid to 0-5°C in an ice-water bath.

-

Slowly add 31.6 mL of concentrated sulfuric acid, maintaining the temperature between 10-15°C.

-

Add 20.0 g of phthalimide to the mixed acid at once and stir vigorously for 10 hours at room temperature.

-

Slowly pour the yellow reaction mixture into 112.5 g of crushed ice with vigorous stirring, ensuring the temperature remains below 20°C.

-

Collect the precipitated solid by filtration and wash it with 450 mL of ice water.

-

Dry the solid and recrystallize it from 38 mL of 95% ethanol to obtain 4-nitrophthalimide.

Quantitative Data:

| Reactant/Product | Quantity | Moles | Yield | Melting Point (°C) |

| Phthalimide | 20.0 g | 0.136 | - | - |

| 4-Nitrophthalimide | 21.6 g | 0.112 | 82.6% | 192.1-192.7 |

This protocol details the hydrolysis of 4-nitrophthalimide to this compound, adapted from Organic Syntheses.[17]

Materials:

-

4-Nitrophthalimide

-

Sodium hydroxide (B78521)

-

Concentrated nitric acid

-

Alcohol-free ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 26.6 g of sodium hydroxide in 240 mL of water, add 80 g of 4-nitrophthalimide.

-

Heat the mixture to boiling and boil gently for 10 minutes.

-

Make the solution just acidic to litmus (B1172312) with concentrated nitric acid.

-

Add an additional 70 mL of concentrated nitric acid and boil for another 3 minutes.

-

Cool the solution and extract it twice with 300 mL portions of alcohol-free ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Distill the ether until a solid begins to separate.

-

Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood.

-

The resulting white crystals are this compound.

Quantitative Data:

| Reactant/Product | Quantity | Moles | Yield | Melting Point (°C) |

| 4-Nitrophthalimide | 80 g | 0.416 | - | - |

| This compound | 85-87 g | 0.402-0.412 | 96-99% | 163-164 |

Reaction Mechanisms

The synthesis of this compound from phthalic anhydride proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) from the mixed acid, followed by the attack of this electrophile on the aromatic ring of the phthalic anhydride or phthalimide.

Conclusion

The synthesis of this compound from phthalic anhydride can be achieved through two primary routes. Direct nitration is a one-step process that suffers from the formation of isomeric mixtures, making the purification of this compound challenging and often resulting in low yields. The two-step synthesis via phthalimide offers a more controlled and efficient method for producing high-purity this compound in excellent yields. For researchers and professionals in drug development and fine chemical synthesis, the two-step pathway is the recommended approach for obtaining this important chemical intermediate. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the practical execution of these synthetic transformations.

References

- 1. An Improved Process For Producing 4 Nitrophthalic Acid And 4 [quickcompany.in]

- 2. The Properties and Uses of the Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]

- 5. 3-Nitrophthalic acid | 603-11-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 603-11-2 CAS | 3-NITROPHTHALIC ACID | Acids-Organic | Article No. 05027 [lobachemie.com]

- 8. 3-Nitrophthalic acid 99 603-11-2 [sigmaaldrich.com]

- 9. This compound(610-27-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. specialitychemicalmanufacturers.com [specialitychemicalmanufacturers.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]

- 13. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]

- 14. helixchrom.com [helixchrom.com]

- 15. guidechem.com [guidechem.com]

- 16. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Nitrophthalic acid is a valuable organic intermediate widely used in the synthesis of various complex molecules.[1] Its applications are prominent in the pharmaceutical sector, where it serves as a key building block or is identified as an impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Apremilast.[1] Furthermore, its structural features make it a crucial precursor in the manufacturing of dyes and pigments.[2] The synthesis of this compound can be approached through various routes, with the hydrolysis of 4-nitrophthalonitrile (B195368) being a direct and atom-economical pathway. This guide focuses on this specific conversion, offering a detailed examination of a modern, green chemistry approach and providing context through a traditional hydrolysis method of a related starting material.

Synthetic Methodologies

This section outlines a detailed experimental protocol for the synthesis of this compound from 4-nitrophthalonitrile using an ionic liquid. Additionally, a protocol for the basic hydrolysis of 4-nitrophthalimide (B147348) is provided to illustrate a conventional hydrolysis technique.

Ionic Liquid-Catalyzed Hydrolysis of 4-Nitrophthalonitrile

This method employs the ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO4) as a recyclable and efficient catalyst for the hydrolysis of 4-nitrophthalonitrile.[3]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 4-nitrophthalonitrile (2 mmol) in 5 ml of [bmim]HSO4 ionic liquid.[3]

-

Heat the reaction mixture to a temperature of 60-65°C.[3]

-

Maintain the temperature and stir the mixture for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion of the reaction, pour the mixture into water containing crushed ice to precipitate the product.[3]

-

Collect the precipitated this compound by filtration.[3]

-

Dry the product. Further purification is typically not necessary as the product purity is generally high.[3]

-

To recover the ionic liquid, the filtrate can be concentrated under vacuum, washed twice with diethyl ether, and then concentrated again under high vacuum. The recovered ionic liquid can be reused 5-6 times without a significant loss in activity.[3]

Representative Basic Hydrolysis: Conversion of 4-Nitrophthalimide to this compound

While a specific protocol for the basic hydrolysis of 4-nitrophthalonitrile was not found in the reviewed literature, the following procedure for the hydrolysis of 4-nitrophthalimide provides a detailed example of a conventional basic hydrolysis.[4] This method can serve as a starting point for the development of a similar process for 4-nitrophthalonitrile.

Experimental Protocol:

-

Prepare a solution of sodium hydroxide (B78521) (26.6 g, 0.66 mole) in 240 cc of water.[4]

-

Add 4-nitrophthalimide (80 g, 0.416 mole) to the sodium hydroxide solution.[4]

-

Heat the mixture rapidly to boiling and maintain a gentle boil for ten minutes.[4]

-

Cool the solution and make it barely acidic to litmus (B1172312) paper using concentrated nitric acid (sp. gr. 1.42).[4]

-

Add an additional 70 cc (100 g, 1.1 moles) of concentrated nitric acid.[4]

-

Boil the solution for another three minutes.[4]

-

Cool the solution to below room temperature.[4]

-

Transfer the solution to a 1-liter separatory funnel and extract with two 300-cc portions of alcohol-free ether.[4]

-

Dry the combined ether extracts over anhydrous sodium sulfate.[4]

-

Distill the ether until a solid begins to separate.[4]

-

Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.[4]

-

The resulting white crystals of this compound can be collected.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the ionic liquid-catalyzed hydrolysis of 4-nitrophthalonitrile.

| Parameter | Ionic Liquid-Catalyzed Hydrolysis of 4-Nitrophthalonitrile |

| Starting Material | 4-Nitrophthalonitrile |

| Reagents/Catalyst | 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4), water |

| Temperature | 60-65°C[3] |

| Reaction Time | 1-3 hours (2.45 h in a specific example)[3] |

| Product Isolation | Precipitation in ice water followed by filtration[3] |

| Yield | >90% (95% in a specific example)[3] |

| Purity | Sufficiently high, no further purification needed[3] |

| Catalyst Reusability | 5-6 cycles without significant loss of activity[3] |

Visualization of Chemical Pathways and Workflows

Reaction Pathway for the Hydrolysis of 4-Nitrophthalonitrile

The following diagram illustrates the chemical transformation of 4-nitrophthalonitrile to this compound.

Caption: Hydrolysis of 4-nitrophthalonitrile to this compound.

Experimental Workflow for Ionic Liquid-Catalyzed Synthesis

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound using an ionic liquid catalyst.

Caption: Workflow for ionic liquid-catalyzed synthesis.

Characterization Data

The final product, this compound, can be characterized using various spectroscopic techniques. Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are available in public databases such as SpectraBase and ChemicalBook for reference.[5][6][7][8]

Conclusion

The synthesis of this compound from 4-nitrophthalonitrile via ionic liquid-catalyzed hydrolysis presents a highly efficient, high-yielding, and environmentally conscious method. The reusability of the ionic liquid catalyst adds to the economic and ecological advantages of this process. While detailed protocols for traditional acidic or basic hydrolysis of 4-nitrophthalonitrile are not as readily documented, the provided protocol for a related compound offers a valuable reference for methodological development. This guide provides researchers and professionals in drug development and chemical synthesis with the necessary technical details to implement and potentially optimize the synthesis of this important intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(610-27-5) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to 4-Nitrophthalic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of 4-Nitrophthalic acid, a key intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its role as a precursor in the synthesis of therapeutic agents.

Core Chemical and Physical Properties

This compound, with the CAS number 610-27-5, is a dicarboxylic acid featuring a nitro group on the benzene (B151609) ring.[1][2] Its chemical structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.[3] The compound typically appears as a light-beige or yellow to beige crystalline powder.[4][5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, providing a ready reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₆ | [2][4][6] |

| Molecular Weight | 211.13 g/mol | [6][7] |

| Melting Point | 159-161 °C | [7] |

| Boiling Point | 459.5 °C at 760 mmHg | [2] |

| Solubility in Water | 880 g/L at 20 °C | [8] |

| pKa₁ | 2.11 (25 °C) | [9] |

| Appearance | Light-beige to yellow crystalline powder | [4][9] |

| CAS Number | 610-27-5 | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. The following is a summary of available spectral data:

-

¹H NMR: Spectra are available, typically showing signals in the aromatic region corresponding to the protons on the benzene ring.[10][11][12]

-

¹³C NMR: Spectral data is available for the characterization of the carbon skeleton.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the nitro group N-O stretches.[14][15][16]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound from 4-Nitrophthalimide (B147348)

This protocol details the hydrolysis of 4-nitrophthalimide to yield this compound.[1]

Materials:

-

4-Nitrophthalimide

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated nitric acid (HNO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Alcohol-free ether

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water.

-

Add 80 g (0.416 mole) of 4-nitrophthalimide to the sodium hydroxide solution.

-

Heat the mixture to a rapid boil and maintain a gentle boil for ten minutes.

-

Carefully neutralize the solution to a barely acidic pH to litmus (B1172312) paper using concentrated nitric acid.

-

Add an additional 70 mL of concentrated nitric acid to the solution.

-

Boil the solution for another three minutes.

-

Cool the solution to below room temperature.

-